molecular formula C10H15NO7 B13726869 (2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate

(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate

Cat. No.: B13726869
M. Wt: 261.23 g/mol
InChI Key: LUYZLOWOHSXOFL-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a carbonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate typically involves the reaction of 2-(2-methoxyethoxy)ethanol with 2,5-dioxopyrrolidin-1-yl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The carbonate ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-(2-methoxyethoxy)ethanol and 2,5-dioxopyrrolidin-1-yl carbonate.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Acids and Bases: Hydrolysis reactions can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Oxidizing and Reducing Agents: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for specific transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields 2-(2-methoxyethoxy)ethanol and 2,5-dioxopyrrolidin-1-yl carbonate, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This modification can alter the properties and functions of the biomolecules, enabling studies on their behavior and interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. The carbonate ester group can be hydrolyzed in vivo to release the active drug, improving its bioavailability and targeting.

Industry

In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific properties, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed to release active molecules that interact with enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and the nature of the active molecules released.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate: This compound has a similar pyrrolidinone ring and carbonate ester group but differs in the length and structure of the alkyl chain.

    Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: This compound features a benzyl group instead of the 2-(2-methoxyethoxy)ethyl group, leading to different reactivity and applications.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties

Properties

Molecular Formula

C10H15NO7

Molecular Weight

261.23 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate

InChI

InChI=1S/C10H15NO7/c1-15-4-5-16-6-7-17-10(14)18-11-8(12)2-3-9(11)13/h2-7H2,1H3

InChI Key

LUYZLOWOHSXOFL-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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